1-(4-Fluorophenyl)-3,3-dimethylpiperazine
Overview
Description
1-(4-Fluorophenyl)-3,3-dimethylpiperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. The presence of a fluorophenyl group and two methyl groups on the piperazine ring gives this compound unique chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-3,3-dimethylpiperazine typically involves the reaction of 4-fluoroaniline with 3,3-dimethylpiperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-3,3-dimethylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds with the help of palladium catalysts.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and bases like potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Fluorophenyl)-3,3-dimethylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3,3-dimethylpiperazine involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain receptors, while the piperazine ring structure allows it to interact with various enzymes and proteins. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-3,3-dimethylpiperazine can be compared with other similar compounds, such as:
4-Fluoroamphetamine: Both compounds contain a fluorophenyl group, but 4-fluoroamphetamine has a different core structure and is known for its psychoactive properties.
4-Fluorophenyl isocyanate: This compound also contains a fluorophenyl group but differs in its functional group and reactivity.
Indole derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3,3-dimethylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c1-12(2)9-15(8-7-14-12)11-5-3-10(13)4-6-11/h3-6,14H,7-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYKBURELAZNQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1)C2=CC=C(C=C2)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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